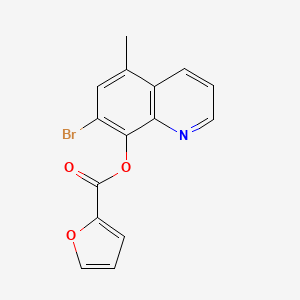

7-Bromo-5-methyl-8-quinolyl furoate

Description

General Overview of Quinolines and Furoates in Chemical Research

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.orgbiosynce.com This structural motif is a cornerstone in medicinal chemistry, as quinoline (B57606) and its derivatives exhibit a vast range of pharmacological properties, including antimalarial, anticancer, antimicrobial, and anti-inflammatory activities. ijpsjournal.com The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the synthesis of compounds with tailored biological activities. nih.gov Prominent examples of quinoline-based drugs include quinine, an antimalarial agent, and ciprofloxacin, a broad-spectrum antibiotic. rsc.org The ongoing research into quinoline derivatives continues to yield novel compounds with potential therapeutic applications. rsc.org

Furoates are the salts and esters of 2-furoic acid, an organic compound consisting of a furan (B31954) ring and a carboxylic acid group. wikipedia.org The name "furan" is derived from the Latin word "furfur," meaning bran, from which these compounds were first isolated. wikipedia.org Furan-based compounds, obtainable from biomass, are considered promising alternatives to petroleum-derived chemicals. researchgate.netrsc.org In chemical research, furoates are utilized as building blocks in the synthesis of more complex molecules, including pharmaceuticals and pesticides. wikipedia.org The study of furoic acid and its derivatives is also driven by the quest for sustainable chemical processes, as they can be produced from renewable resources. researchgate.netstanford.edu

Structural Classification and Nomenclature of 7-Bromo-5-methyl-8-quinolyl Furoate

From a structural standpoint, 7-Bromo-5-methyl-8-quinolyl furoate is a multifaceted molecule. It is classified as a quinoline derivative due to its core bicyclic heteroaromatic system. ontosight.ai The nomenclature of the compound precisely describes the substituents and their positions on the quinoline ring: a bromine atom is attached at the 7-position, a methyl group at the 5-position, and a furoate group is linked via an ester bond at the 8-position. ontosight.ai

| Property | Value |

| CAS Number | 34448-03-8 |

| Molecular Formula | C15H10BrNO3 |

| Molecular Weight | 332.15 g/mol |

| IUPAC Name | (7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |

Table 1: Chemical and Physical Properties of 7-Bromo-5-methyl-8-quinolyl furoate. chemicalbook.com

Significance of the Quinoline-Furan Hybrid Scaffold in Chemical Biology Research

The combination of a quinoline moiety and a furan moiety within a single molecular framework, known as a quinoline-furan hybrid scaffold, is an area of active investigation in chemical biology. nih.gov The rationale behind creating such hybrid molecules is to potentially harness the biological activities of both parent scaffolds, possibly leading to synergistic effects or novel mechanisms of action. frontiersin.orgdoaj.org

Research into quinoline-furan hybrids has shown promise in the development of new therapeutic agents. For instance, novel series of furan-coupled quinoline diamide (B1670390) hybrids have been synthesized and evaluated for their antitubercular activity. nih.goveurekaselect.com These studies suggest that hybridized molecules may target multiple pathways in pathogens, which could be a valuable strategy in overcoming drug resistance. nih.gov The exploration of such hybrid scaffolds underscores a key strategy in modern drug discovery: the rational design of multifunctional molecules to address complex diseases. frontiersin.orgdoaj.org

Structure

3D Structure

Properties

CAS No. |

21831-01-6 |

|---|---|

Molecular Formula |

C15H10BrNO3 |

Molecular Weight |

332.15 g/mol |

IUPAC Name |

(7-bromo-5-methylquinolin-8-yl) furan-2-carboxylate |

InChI |

InChI=1S/C15H10BrNO3/c1-9-8-11(16)14(13-10(9)4-2-6-17-13)20-15(18)12-5-3-7-19-12/h2-8H,1H3 |

InChI Key |

RYGDMVPOAPOXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)OC(=O)C3=CC=CO3)Br |

Origin of Product |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Bromo 5 Methyl 8 Quinolyl Furoate Derivatives

Theoretical Frameworks of SAR and QSAR in Chemical Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and drug discovery. SAR is a qualitative approach that relates the structural features of a molecule to its biological activity. researchgate.netresearchgate.net It involves systematically modifying a molecule's structure and observing the resulting changes in its biological effects to identify key functional groups and structural motifs, known as pharmacophores, that are crucial for activity. researchgate.netbrieflands.com

QSAR, on the other hand, is a quantitative extension of SAR. It aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govdergipark.org.tr This is typically expressed in the form of an equation:

Biological Activity = f (Physicochemical Properties or Structural Descriptors)

In QSAR models, the biological activity is the dependent variable, while various molecular descriptors serve as independent variables. These descriptors can be categorized based on the dimensionality of the molecular representation:

1D-QSAR: Utilizes global molecular properties like molecular weight, logP (lipophilicity), and pKa. brieflands.comdergipark.org.tr

2D-QSAR: Employs descriptors derived from the 2D structure, such as molecular connectivity indices and topological parameters. dergipark.org.tr

3D-QSAR: Considers the three-dimensional structure of the molecule, using descriptors related to the steric and electrostatic fields, as seen in methods like Comparative Molecular Field Analysis (CoMFA). nih.gov

The development of robust QSAR models relies on a set of well-defined principles, including the need for a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and rigorous statistical validation. ui.ac.id These models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and minimizing the need for extensive experimental testing. nih.gov

Structural Modulations of the Quinoline (B57606) Moiety and Their Impact on Molecular Interactions

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities. researchgate.netnih.gov The substituents on the quinoline ring of 7-Bromo-5-methyl-8-quinolyl furoate play a critical role in defining its molecular recognition properties.

Influence of Bromine and Methyl Substituents on Molecular Recognition

The presence of a bromine atom at the 7-position and a methyl group at the 5-position of the quinoline ring significantly influences the electronic and steric properties of the molecule, which in turn affects its interactions with biological targets.

Bromine Substituent: The bromine atom is an electron-withdrawing group due to its high electronegativity. This can impact the electron density distribution across the quinoline ring system. Studies on various quinoline derivatives have shown that the presence and position of a halogen, such as bromine, can be crucial for biological activity. For instance, in some series of quinoline-based anticancer agents, the presence of a bromo group has been associated with enhanced potency. nih.gov The bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target, thereby influencing binding affinity and specificity.

Methyl Substituent: The methyl group, in contrast, is an electron-donating group. It can influence the molecule's lipophilicity, which is a critical factor for cell membrane permeability and interaction with hydrophobic pockets in target proteins. The steric bulk of the methyl group can also play a role in molecular recognition, either by promoting a specific conformation required for binding or by sterically hindering interactions with certain off-target molecules, thus improving selectivity. The position of the methyl group is also critical; for example, in some anticancer quinoline derivatives, substitution at the C-5 position has shown more potent activity compared to substitution at other positions.

An illustrative example of how these substituents could modulate activity is presented in the hypothetical data table below, based on general principles observed in quinoline derivatives.

| Compound | Substituent at 7-position | Substituent at 5-position | Hypothetical IC50 (µM) |

| A | H | H | 15.2 |

| B | Br | H | 8.5 |

| C | H | CH3 | 12.1 |

| D (7-Bromo-5-methyl-8-quinolyl furoate) | Br | CH3 | 5.3 |

This table is for illustrative purposes only and does not represent actual experimental data for 7-Bromo-5-methyl-8-quinolyl furoate.

Effects of Substitutions at Other Quinoline Positions on Interaction Profiles (e.g., 8-hydroxyquinoline (B1678124) derivatives)

The 8-hydroxyquinoline scaffold is a well-known chelating agent, and its derivatives often exhibit a range of biological activities. The esterification of the hydroxyl group at the 8-position to form the furoate ester in the title compound alters its chelating properties and introduces a new site for molecular interactions.

SAR studies on 8-hydroxyquinoline derivatives have shown that substitutions at various positions on the quinoline ring can significantly modulate their biological profiles. For example, the introduction of different substituents at positions 2, 5, and 7 can influence antibacterial, antifungal, and anticancer activities. The nature of the substituent (electron-donating or electron-withdrawing) and its steric properties are key determinants of the interaction profile. For instance, in a series of 8-hydroxyquinoline derivatives, it was observed that bulky substituents could decrease antifungal activity. nih.gov

Role of the Furoate Moiety in Molecular Recognition and Biological Activity

Impact of Furan (B31954) Ring Variations on Interaction Specificity

The furan ring is a five-membered aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding (through its oxygen atom) and π-stacking interactions with aromatic residues in a biological target. The specific orientation and electronic nature of the furan ring can influence binding specificity.

A hypothetical SAR table illustrating the potential impact of furan ring variations is shown below.

| Compound | Acyl Moiety | Hypothetical Binding Affinity (Kd, nM) |

| 1 | Furoate | 25 |

| 2 | Thiophene-2-carboxylate | 42 |

| 3 | Benzoate | 68 |

| 4 | Pyridine-2-carboxylate | 18 |

This table is for illustrative purposes only and does not represent actual experimental data.

Significance of the Ester Linkage in Modulating Activity

The stability of the ester linkage is a key factor in determining whether the intact molecule or its hydrolysis products are responsible for the observed biological effects. Modifying the ester linkage, for instance, by replacing it with a more stable amide linkage, can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound. Such modifications are a common strategy in drug design to improve metabolic stability and oral bioavailability.

Computational Modeling for Activity Prediction and Lead Optimization in SAR/QSAR

Computational modeling serves as a powerful tool in the optimization of lead compounds by predicting their activity and thereby prioritizing the synthesis of more potent analogues. In the context of 7-Bromo-5-methyl-8-quinolyl furoate derivatives, these models can elucidate the key structural features that govern their biological effects.

While specific QSAR models for 7-Bromo-5-methyl-8-quinolyl furoate were not found in the reviewed literature, the principles of QSAR modeling for quinoline derivatives are well-established and can be extrapolated. The development of a robust QSAR model is a systematic process that involves several critical steps, from data set selection to rigorous statistical validation. researchgate.net

The process begins with the compilation of a dataset of compounds with experimentally determined biological activities. researchgate.net For quinoline derivatives, various QSAR models have been developed, including those based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR techniques are used to correlate the 3D structural properties of molecules with their biological activities.

A study on 2,4-disubstituted quinoline derivatives, for instance, utilized CoMFA and CoMSIA models to investigate their antimalarial activity. nih.gov The statistical validation of these models is crucial to ensure their predictive power. Key statistical parameters include the non-cross-validated correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the external validation correlation coefficient (r²_pred). nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictivity, while a high r²_pred value signifies the model's ability to predict the activity of external compounds not used in the model development. nih.gov

The table below presents typical statistical results for CoMFA and CoMSIA models developed for a series of quinoline derivatives, illustrating the kind of validation metrics that would be sought for models of 7-Bromo-5-methyl-8-quinolyl furoate derivatives.

| QSAR Model | r² (non-cross-validated) | q² (cross-validated) | r²_pred (external validation) |

| CoMFA | 0.969 | 0.677 | Not Reported |

| CoMSIA | 0.962 | 0.741 | Not Reported |

| Data based on a study of 2,4-disubstituted quinoline derivatives with antimalarial activity. nih.gov |

The development of such models would allow for the virtual screening of novel 7-Bromo-5-methyl-8-quinolyl furoate derivatives and the prediction of their activities, thereby guiding synthetic efforts towards more promising candidates.

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. d-nb.info The calculation and analysis of these descriptors are fundamental to establishing a quantitative link between a compound's structure and its biological activity. For quinoline derivatives, a wide array of descriptors have been employed in QSAR studies. trdizin.gov.trdergipark.org.tr These can be broadly categorized into electronic, hydrophobic, steric, and topological descriptors.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). trdizin.gov.tr Parameters like dipole moment, electronegativity, and molecular polarizability fall under this category. dergipark.org.tr The electronic properties of the furoate ester, the bromo- and methyl-substituents on the quinoline ring of 7-Bromo-5-methyl-8-quinolyl furoate would significantly influence its interactions with biological targets.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's pharmacokinetic and pharmacodynamic behavior. dergipark.org.tr For quinoline derivatives, hydrophobic interactions are often key to their mechanism of action.

Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. dergipark.org.tr Molecular volume, surface area, and various topological indices provide information about the steric requirements for a compound to bind to its target. The positions of the bromo and methyl groups on the quinoline ring, as well as the furoate moiety, create a specific three-dimensional shape that will dictate its binding affinity.

A study on 5,8-quinolinequinone derivatives calculated a range of molecular descriptors using Density Functional Theory (DFT) to derive QSAR models for their anti-proliferative and anti-inflammatory activities. trdizin.gov.trdergipark.org.tr The table below lists some of the key molecular descriptors that would be relevant for a QSAR study of 7-Bromo-5-methyl-8-quinolyl furoate derivatives.

| Descriptor Category | Examples of Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Electronegativity, Hardness, Softness, Electrophilicity Index |

| Hydrophobic | Octanol-Water Partition Coefficient (logP) |

| Steric/Topological | Molecular Volume, Molar Refractivity |

| Thermodynamic | Entropy, Heat Capacity |

| Based on descriptors calculated for 5,8-quinolinequinone derivatives. trdizin.gov.trdergipark.org.tr |

By correlating these descriptors with the biological activity of a series of 7-Bromo-5-methyl-8-quinolyl furoate derivatives, a QSAR model can be constructed. This model would highlight which properties are most influential in determining the compound's efficacy, thus providing a rational basis for the design of new, more active molecules. For instance, the model might reveal that increasing the electrophilicity of the furoate ring or adjusting the steric bulk at the 5-position of the quinoline nucleus enhances the desired biological activity.

Theoretical and Computational Chemistry Studies on 7 Bromo 5 Methyl 8 Quinolyl Furoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties, reactivity, and spectroscopic features of a molecule. These methods model the behavior of electrons to predict a wide range of chemical phenomena.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional, are commonly employed to determine optimized geometries, electronic properties, and reactivity descriptors.

In studies of related compounds, such as 7-bromo-5-chloro-8-hydroxyquinoline, DFT methods with a 6-31G** basis set have been used to calculate structural parameters and vibrational frequencies. nih.gov The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are vital. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For instance, in a study on 5,7-diiodo-8-hydroxyquinoline, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. researchgate.net

Table 1: Representative Ground State Properties Calculated using DFT for a Quinoline Analog

| Property | Calculated Value | Significance |

| HOMO Energy | Typically -6 to -7 eV | Relates to electron-donating ability |

| LUMO Energy | Typically -1 to -2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Typically 4 to 5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | Varies (e.g., ~2-4 Debye) | Influences solubility and intermolecular interactions |

Note: The values in this table are illustrative and based on typical findings for related quinoline derivatives, not specific to 7-bromo-5-methyl-8-quinolyl furoate.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without the use of empirical parameters. These methods are frequently used alongside DFT to provide a comparative analysis of electronic structure and to predict spectroscopic parameters.

For example, in the analysis of 7-bromo-5-chloro-8-hydroxyquinoline, ab initio HF calculations with a 6-31G** basis set were performed to complement DFT findings on the molecular geometry and vibrational frequencies. nih.gov Such calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. By computing the theoretical vibrational modes, researchers can achieve a more accurate interpretation of the experimental data. Similar ab initio studies on other heterocyclic compounds, like 5-methyl-2-(p-fluorophenyl)benzoxazole, have also successfully used the Hartree-Fock/6-31G* basis set to compute and analyze vibrational frequencies. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While no specific molecular dynamics (MD) simulations for 7-bromo-5-methyl-8-quinolyl furoate are documented, the application of this technique to similar bromo-quinazoline and quinoline derivatives highlights its importance. nih.govnih.gov MD simulations provide insights into the conformational flexibility of a molecule and the stability of its interactions with biological targets over time.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the movements of atoms over a set period (e.g., 100 nanoseconds). Key parameters analyzed include the Root-Mean-Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.gov RMSD measures the average deviation of the protein backbone from its initial position, indicating the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound. The Radius of Gyration indicates the compactness of the protein structure, with stable values suggesting no major unfolding or destabilization. nih.gov

Table 2: Typical Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Typical Value Range | Significance |

| RMSD of Protein Backbone | < 0.3 nm (or < 3 Å) | Indicates stability of the protein structure upon ligand binding. |

| Radius of Gyration (Rg) | Stable fluctuation around a mean value | Measures the compactness of the complex over time. |

| Ligand-Protein H-Bonds | Number of bonds maintained over time | Shows the persistence of key binding interactions. |

Note: This table represents typical parameters and values from MD studies of related compounds, such as bromo-quinazoline derivatives binding to EGFR. nih.gov

Molecular Docking Studies for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For related bromo-quinoline derivatives, molecular docking has been employed to explore their binding to various enzymes. For instance, derivatives of 7-bromoquinoline-5,8-dione were docked against bacterial dihydropteroate (B1496061) synthase to understand their antimicrobial potential. ripublication.comresearchgate.net Another study docked a novel bromo-quinoline derivative against the elastase enzyme. nih.gov These studies typically report a docking score or binding energy (in kcal/mol), which estimates the binding affinity, and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results for a Quinoline Analog

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Example: Elastase | -7.4 | Gln34, Asn76, Tyr38 | Hydrogen Bond, Hydrophobic |

| Example: Dihydropteroate Synthase | Varies (µM range for Kᵢ) | Arg, Lys, Phe | Electrostatic, Hydrophobic |

Note: The data presented are for illustrative purposes, based on docking studies of different bromo-quinoline derivatives against their respective targets. nih.govripublication.com

In Silico Prediction of Molecular Properties Relevant to Biological Potential

The biological potential of a compound is heavily influenced by its pharmacokinetic properties, often summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used in the early stages of drug discovery to predict these properties.

Web-based platforms like SwissADME and pkCSM are commonly used to calculate physicochemical properties and predict ADMET profiles based on a compound's structure. nih.govbiointerfaceresearch.com These predictions include parameters such as molecular weight, lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier permeability. Adherence to established guidelines, such as Lipinski's Rule of Five, is also assessed to gauge the drug-likeness of a molecule. For many quinoline and similar heterocyclic compounds, these in silico predictions have been shown to be valuable in prioritizing candidates for further experimental testing. nih.gov

Table 4: Predicted Physicochemical and ADME Properties for a Hypothetical Quinoline Derivative

| Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule |

| H-bond Donors | < 5 | Adherence to Lipinski's Rule |

| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts potential for CNS activity |

Note: This table illustrates the types of properties predicted using in silico tools and the general criteria for drug-likeness. The values are not specific to 7-bromo-5-methyl-8-quinolyl furoate.

Future Research Directions and Emerging Avenues for 7 Bromo 5 Methyl 8 Quinolyl Furoate Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex quinoline (B57606) derivatives often presents significant challenges. Future research must prioritize the development of novel and sustainable synthetic methodologies to access a wider diversity of quinoline-furoate analogs. A promising area of exploration is the use of dearomative cycloadditions, a modern synthetic strategy that allows for the construction of complex three-dimensional architectures from simple, flat aromatic starting materials like quinolines. acs.orgacs.org This approach could lead to the discovery of compounds with unique pharmacological profiles.

Advanced SAR and QSAR Modeling for De Novo Design and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental tools in modern drug discovery, enabling researchers to understand the intricate connections between a molecule's structure and its biological activity. nih.gov For the quinoline-furoate family, the development of robust 2D and 3D-QSAR models will be crucial for predicting the biological activity of novel derivatives and for guiding the de novo design of more potent and selective compounds. nih.gov

These computational models can identify the key structural features—such as the nature and position of substituents on the quinoline and furoate rings—that are critical for a desired pharmacological effect. By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery pipeline.

| Modeling Technique | Application in Quinoline-Furoate Research | Potential Impact |

| 2D-QSAR | Correlating 2D structural descriptors with biological activity. | Rapid screening of virtual libraries and identification of key functional groups. |

| 3D-QSAR (CoMFA, CoMSIA) | Mapping the 3D steric and electrostatic fields of molecules to their activity. | Providing a detailed 3D model of the pharmacophore for rational drug design. |

| De Novo Design | Algorithmic generation of novel molecular structures based on QSAR models. | Discovery of entirely new quinoline-furoate scaffolds with optimized properties. |

Deeper Mechanistic Characterization of Biological Activities at the Atomic and Molecular Levels

While quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, a deep understanding of their precise mechanisms of action is often lacking. orientjchem.orgrsc.orgnih.govrsc.orgresearchgate.net Future research should employ a combination of experimental and computational techniques to elucidate how quinoline-furoate hybrids interact with their biological targets at the atomic and molecular levels.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of these compounds bound to their target proteins. This information, combined with molecular docking and molecular dynamics simulations, can reveal the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern binding affinity and selectivity. nih.govnih.govrsc.orgresearchgate.net A thorough mechanistic understanding is a prerequisite for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.

Exploration of New Pharmacological Target Classes for Quinoline-Furoate Hybrid Molecules

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. orientjchem.orgresearchgate.net Known targets for quinoline derivatives include tyrosine kinases, DNA, and tubulin. nih.govrsc.org A key avenue for future research will be the exploration of novel pharmacological targets for quinoline-furoate hybrids.

This could involve screening these compounds against a broad panel of enzymes, receptors, and ion channels implicated in various diseases. The identification of novel targets could open up new therapeutic applications for this class of molecules, potentially leading to treatments for diseases with currently unmet medical needs. The versatility of the quinoline scaffold suggests that a wide range of biological pathways could be modulated by carefully designed quinoline-furoate derivatives. orientjchem.org

| Established Target Classes for Quinolines | Potential New Target Classes for Quinoline-Furoate Hybrids |

| Tyrosine Kinases nih.gov | Epigenetic targets (e.g., histone deacetylases, methyltransferases) |

| DNA Intercalators/Topoisomerase Inhibitors orientjchem.org | Protein-protein interaction modulators |

| Tubulin Polymerization Inhibitors rsc.org | G-protein coupled receptors (GPCRs) |

| Proteasome researchgate.net | Ion Channels |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.gov For the quinoline-furoate chemical space, AI and ML can be applied at every stage of the discovery and optimization pipeline.

| AI/ML Application | Description | Potential Impact on Quinoline-Furoate Research |

| Generative Models (e.g., GANs, VAEs) | AI models that can generate new, previously unseen data. | De novo design of novel quinoline-furoate scaffolds with optimized properties. azoai.com |

| Predictive Modeling | ML models that can predict properties such as bioactivity, toxicity, and ADME. | Prioritization of synthetic targets and reduction of late-stage attrition. |

| Reaction Prediction | ML algorithms that can predict the products of chemical reactions. | Optimization of synthetic routes and exploration of novel chemical transformations. researchgate.net |

| Image Analysis | AI-powered analysis of microscopy images from cellular assays. | High-throughput phenotyping of cellular responses to quinoline-furoate treatment. |

Q & A

Q. What are the optimal synthetic routes for 7-bromo-5-methyl-8-quinolyl furoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation of the quinoline core followed by esterification with furoyl groups. For bromination, controlled temperatures (e.g., 0–50°C) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂) are critical to avoid over-halogenation . Esterification with furoyl chloride requires anhydrous conditions and catalysts like DMAP to enhance reactivity . Yield optimization can be monitored via TLC or HPLC, with purity >97% achievable through recrystallization in ethanol/water mixtures .

Q. How can structural characterization of 7-bromo-5-methyl-8-quinolyl furoate be systematically performed?

- Methodological Answer : Use a combination of:

- NMR (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns on the quinoline and furoate moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected m/z ~350–400 Da range).

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related halogenated quinolines .

Q. What are the key reactivity trends of 7-bromo-5-methyl-8-quinolyl furoate in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 7 participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid derivatives) under Pd(PPh₃)₄ catalysis. Reaction conditions (80–100°C, DMF/H₂O solvent) and molar ratios (1:1.2 substrate:boronic acid) are critical for minimizing byproducts . The methyl group at position 5 sterically hinders electrophilic substitutions, directing reactivity to the brominated site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for 7-bromo-5-methyl-8-quinolyl furoate metabolites?

- Methodological Answer : Discrepancies often arise from differences in analytical methods. Use HPLC-MS/MS with deuterated internal standards (e.g., d₄-analogs) to improve metabolite quantification accuracy . Cross-validate findings using in vitro hepatocyte models and in vivo rodent studies to distinguish species-specific metabolism . For example, CYP3A4-mediated hydrolysis of the furoate ester is a major pathway requiring pH-controlled incubation conditions (pH 7.4, 37°C) .

Q. What experimental designs are recommended for studying the metal-chelating properties of 7-bromo-5-methyl-8-quinolyl furoate?

- Methodological Answer :

- UV-Vis titration : Monitor absorbance shifts (e.g., 250–400 nm) upon incremental addition of metal ions (Cu²⁺, Fe³⁺) in DMSO/H₂O (9:1).

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) and stoichiometry.

- DFT calculations : Compare experimental data with theoretical models to predict chelation sites (e.g., quinoline N1 and furoate oxygen) .

Q. How can researchers address batch-to-batch variability in biological activity studies of this compound?

- Methodological Answer : Implement strict quality control protocols:

- HPLC purity thresholds : ≥97% (Area% at 254 nm) .

- Stability testing : Store at -20°C under inert atmosphere to prevent degradation.

- Bioactivity normalization : Use a reference standard (e.g., mometasone furoate) in parallel assays to calibrate dose-response curves .

Q. What strategies are effective in elucidating the role of the methyl group in modulating biological activity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs lacking the methyl group or with substituents of varying steric bulk (e.g., -CF₃, -Et).

- Molecular docking : Simulate interactions with target proteins (e.g., glucocorticoid receptors) to assess steric effects on binding affinity .

- In vitro assays : Measure IC₅₀ values in enzyme inhibition models (e.g., COX-2) to correlate substituent effects with potency .

Data Analysis and Interpretation

Q. How should researchers approach conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Conduct a systematic solubility screen using USP methods:

Q. What statistical methods are appropriate for meta-analyses of toxicity data across studies?

- Methodological Answer : Apply random-effects models to account for inter-study variability. Use Cochran’s Q test and I² statistics to assess heterogeneity. For dose-response data, employ Hill equation modeling to unify EC₅₀ estimates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.